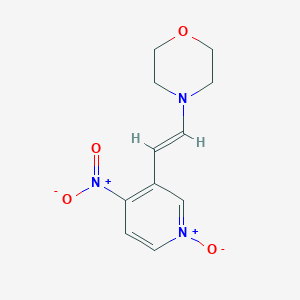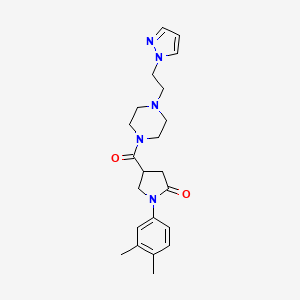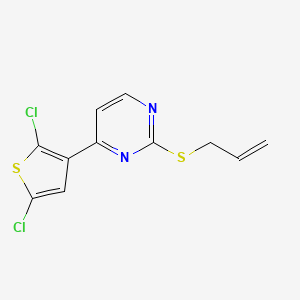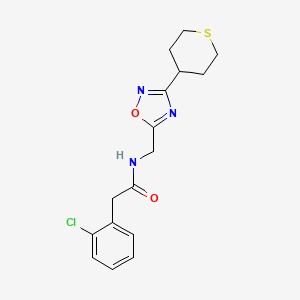
(E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Nitric Oxide-Induced Effects on NMDA Receptors
Nitric oxide (NO) plays a crucial role in modulating NMDA receptors. Studies demonstrate that NO-producing agents can block NMDA-induced currents and the associated increase in intracellular Ca2+ levels. These actions are reversible and can be suppressed by hemoglobin, indicating the specificity of NO in these processes. The implication of such interactions suggests a feedback inhibition mechanism of NMDA receptors by NO under physiological conditions, highlighting the compound's potential influence in neural signaling and neuroprotection (Manzoni et al., 1992).
Chemical Interactions and Synthetic Applications
Research into the oxidation of N-alkylaminotetrachloropyridines has led to the development of methods for producing nitroso-, nitro-, and amino-compounds. These findings have significant implications for synthetic chemistry, offering pathways to create novel compounds with potential applications in material science and drug development (Roberts & Suschitzky, 1968).
Cytotoxicity and Cellular Responses
The compound SIN-1, which releases NO, demonstrates cytotoxicity in mixed cortical cell culture through peroxynitrite-dependent and -independent mechanisms. This illustrates the compound's complex interactions with cellular processes, affecting neural injury and highlighting the importance of understanding NO's role in cellular signaling and damage mechanisms (Trackey et al., 2001).
Mechanism of Nitrosation
The nitrosation of thiols and amines by oxygenated NO solutions provides insights into the formation of nitroso compounds. This research offers a deeper understanding of the chemical mechanisms underlying NO's interactions with biological molecules, which could inform the development of therapeutic agents and diagnostic tools (Goldstein & Czapski, 1996).
DNA Damage and Repair Mechanisms
The interaction of chemical carcinogens like 4-nitropyridine 1-oxide with DNA, leading to repair-deficient mutants, underscores the compound's role in understanding DNA damage and repair mechanisms. This research could contribute to cancer research by providing insights into the mutagenic effects of environmental carcinogens and the cellular pathways involved in DNA repair (Nagao & Sugimura, 1972).
Eigenschaften
IUPAC Name |
4-[(E)-2-(4-nitro-1-oxidopyridin-1-ium-3-yl)ethenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-13-4-2-11(14(16)17)10(9-13)1-3-12-5-7-18-8-6-12/h1-4,9H,5-8H2/b3-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNGLZRTKCBOAI-HNQUOIGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=CC2=C(C=C[N+](=C2)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=C/C2=C(C=C[N+](=C2)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-3-(4-isopropylphenyl)propanoate](/img/structure/B2768834.png)




![ethyl 2-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}thiophene-3-carboxylate](/img/structure/B2768841.png)

![2-{4-[Ethyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide](/img/structure/B2768846.png)
![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2768848.png)
![1-(4-Methoxyphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2768849.png)
![2-[[3-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2768850.png)
